2-cyano-N-(pyridin-4-ylmethyl)acetamide
Overview
Description
2-Cyano-N-(pyridin-4-ylmethyl)acetamide is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is characterized by the presence of a cyano group (–CN) and a pyridin-4-ylmethyl group attached to an acetamide backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
2-cyano-N-(pyridin-4-ylmethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes. This compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that phosphorylate other proteins. This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects. Beyond this threshold, the risk of toxic effects increases significantly.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For instance, the compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can have significant implications for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects . The compound can be transported across cell membranes by specific transporters, such as ABC transporters. Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of pyridin-4-ylmethylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, nitriles.
Reduction: Amines, alcohols.
Substitution: Substituted acetamides, pyridinyl derivatives.
Scientific Research Applications
2-Cyano-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridinyl ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
2-Cyanoacetamide: Similar in structure but lacks the pyridinyl group.
N-(Pyridin-4-ylmethyl)acetamide: Similar but lacks the cyano group.
4-Cyanopyridine: Contains the pyridinyl and cyano groups but lacks the acetamide moiety.
Uniqueness: 2-Cyano-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of both the cyano and pyridinyl groups attached to the acetamide backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-cyano-N-(pyridin-4-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-4-1-9(13)12-7-8-2-5-11-6-3-8/h2-3,5-6H,1,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPRFCGKSGKRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308043 | |
Record name | 2-cyano-N-(pyridin-4-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-28-4 | |
Record name | 15029-28-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-N-(pyridin-4-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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